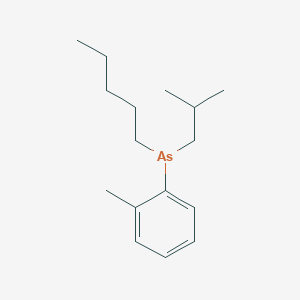
(2-Methylphenyl)(2-methylpropyl)pentylarsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)(2-methylpropyl)pentylarsane is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a 2-methylphenyl group, a 2-methylpropyl group, and a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(2-methylpropyl)pentylarsane typically involves the reaction of an arsenic precursor with the corresponding organic groups. One common method is the reaction of arsenic trichloride with Grignard reagents derived from 2-methylphenyl, 2-methylpropyl, and pentyl halides. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the arsenic compound. The general reaction scheme is as follows:
AsCl3+3RMgX→R3As+3MgXCl
where R represents the organic groups (2-methylphenyl, 2-methylpropyl, and pentyl) and X is a halide (usually bromide or chloride).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)(2-methylpropyl)pentylarsane can undergo various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to form arsenic oxides or other higher oxidation state compounds.
Reduction: Reduction reactions can convert the arsenic atom to a lower oxidation state.
Substitution: The organic groups attached to the arsenic atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Reagents such as alkyl halides or aryl halides can be used in substitution reactions, often in the presence of a catalyst like palladium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds with different organic groups attached to the arsenic atom.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other organoarsenic compounds and as a reagent in organic synthesis.
Biology: Research into the biological activity of organoarsenic compounds may explore their potential as antimicrobial or anticancer agents.
Medicine: The compound could be investigated for its pharmacological properties and potential therapeutic applications.
Industry: It may find use in the development of materials with specific properties, such as semiconductors or catalysts.
Mechanism of Action
The mechanism by which (2-Methylphenyl)(2-methylpropyl)pentylarsane exerts its effects depends on its interaction with molecular targets. In biological systems, organoarsenic compounds can interact with proteins, enzymes, and DNA, potentially leading to inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved would depend on the structure of the compound and its reactivity.
Comparison with Similar Compounds
Similar Compounds
Triphenylarsane: An organoarsenic compound with three phenyl groups attached to the arsenic atom.
Trimethylarsane: An organoarsenic compound with three methyl groups attached to the arsenic atom.
Diphenylmethylarsane: An organoarsenic compound with two phenyl groups and one methyl group attached to the arsenic atom.
Uniqueness
(2-Methylphenyl)(2-methylpropyl)pentylarsane is unique due to the specific combination of organic groups attached to the arsenic atom This structural diversity can lead to different chemical and biological properties compared to other organoarsenic compounds
Properties
CAS No. |
62830-10-8 |
|---|---|
Molecular Formula |
C16H27As |
Molecular Weight |
294.31 g/mol |
IUPAC Name |
(2-methylphenyl)-(2-methylpropyl)-pentylarsane |
InChI |
InChI=1S/C16H27As/c1-5-6-9-12-17(13-14(2)3)16-11-8-7-10-15(16)4/h7-8,10-11,14H,5-6,9,12-13H2,1-4H3 |
InChI Key |
PSOZECMNAICKDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[As](CC(C)C)C1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-Methyl-2-(2-oxopropyl)phenyl]acetamide](/img/structure/B14526068.png)
![2-{[2-(Dimethylamino)ethoxy]carbonyl}benzoate](/img/structure/B14526072.png)
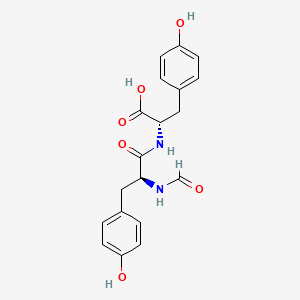
methanone](/img/structure/B14526079.png)
![1-Hexanol, 6-[(1,1-dimethylethyl)thio]-](/img/structure/B14526082.png)
![Diethyl [2-(nitrooxy)ethyl]phosphonate](/img/structure/B14526087.png)

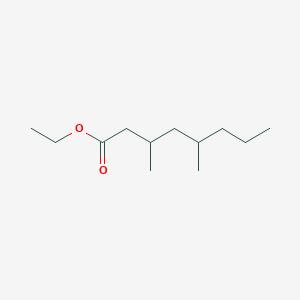
![S-[4-(Hexyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14526115.png)
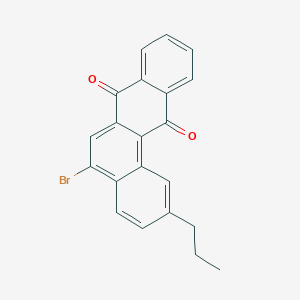
![9-[4-(3-Aminopropyl)-2,5-dimethoxyphenyl]nonan-1-amine](/img/structure/B14526128.png)
![1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol](/img/structure/B14526132.png)
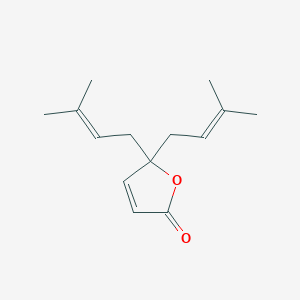
![2,5-Bis[(pyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14526146.png)
